N-[1-(adamantan-1-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(adamantan-1-yl)ethylidene]hydroxylamine: is a compound derived from adamantane, a highly stable and rigid hydrocarbon structure. Adamantane derivatives are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Mechanism of Action
Target of Action
N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is a complex compound that has been used in various scientific research Adamantane derivatives have been known to be highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can be highly reactive, which suggests that they may interact with their targets through chemical reactions .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It’s known that adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(adamantan-1-yl)ethylidene]hydroxylamine typically involves the reaction of adamantanone with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is used as a building block in organic synthesis, particularly in the preparation of complex adamantane derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential antiviral and antibacterial properties.
Industry: In the industrial sector, this compound is used in the synthesis of high-performance polymers and advanced materials. Its stability and rigidity make it an ideal candidate for creating materials with enhanced mechanical and thermal properties .
Comparison with Similar Compounds
Amantadine: An antiviral drug used to treat influenza A.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Uniqueness: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity compared to other adamantane derivatives. This uniqueness allows for the development of specialized applications in various fields, including drug development and materials science .
Properties
IUPAC Name |
(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWUKHMRBUCWRA-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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